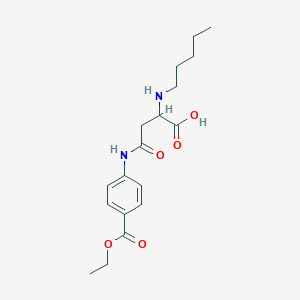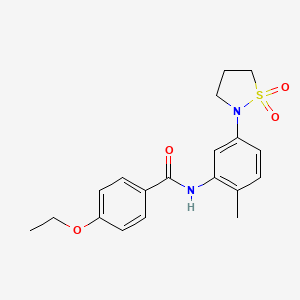
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs, which can provide insights into the chemistry of the compound . The papers focus on the synthesis, properties, and biological activity of nitroaromatic compounds that can act as prodrugs, which are compounds that are metabolized inside the body to produce an active drug .
Synthesis Analysis
The synthesis of related compounds involves the formation of nitroaromatics with functionalities that allow for further reactions, such as aziridinyl groups and hydroxylamine derivatives. Paper describes the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, which involves the reaction of the active form of CB1954 with oxygen in aqueous solution. Paper details the synthesis of various reduced forms of a bioreductive drug, SN 23862, through radiolytic reduction and chemical synthesis. These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate isothiazolidin-2-yl and ethoxybenzamide functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of nitro groups and other electron-withdrawing or electron-donating substituents that influence the reactivity and biological activity of the molecule. The presence of aziridinyl groups and hydroxylamine functionalities in the compounds discussed in the papers suggests that these groups play a crucial role in the DNA crosslinking ability and cytotoxicity of these compounds .
Chemical Reactions Analysis
The chemical reactions of the compounds studied in the papers involve reduction and intramolecular reactions. For example, the nitroso compound derived from CB1954 can be reduced to a hydroxylamine, which is necessary for its cytotoxic effects . Similarly, the novel hypoxia-selective cytotoxin SN 23862 undergoes reduction of its nitro groups to amine or hydroxylamine derivatives, which are crucial for its selective toxicity . These reactions are indicative of the types of chemical transformations that might be expected for this compound, particularly if it contains nitro groups or other reducible functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are influenced by their functional groups and molecular structure. The stability of these compounds in biological environments, their reactivity with reducing agents, and their ability to induce cytotoxicity are all important properties discussed. For instance, the stability of the hydroxylamine derivatives is a key factor in their ability to induce DNA crosslinking and cytotoxicity . These properties are relevant to the analysis of this compound, as similar functional groups would likely confer similar properties.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Activities of Thiazolidin Derivatives
A variety of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and analyzed for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, their inhibitory action against fungal infections was assessed, suggesting potential applications in the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide have shown promising antibacterial and antifungal activities, potentially positioning them as prospective antimicrobials (Patel & Dhameliya, 2010).
Antimicrobial Activity of Fluorobenzamides Containing Thiazole and Thiazolidine
New 5-arylidene derivatives incorporating fluorine atoms and thiazolidine structures have been developed, exhibiting significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the final compounds was found essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Synthesis and Evaluation of Novel Naphthoquinone Derivatives
Phenylaminosulfanyl-1,4‐naphthoquinone derivatives were synthesized and evaluated against human cancer cell lines. Some compounds exhibited potent cytotoxic activity, indicating potential as anticancer agents. Specifically, compounds induced apoptosis and arrested the cell cycle in cancer cells, showcasing the therapeutic potential of these derivatives in cancer treatment (Ravichandiran et al., 2019).
Anticancer and Anti-inflammatory Agents
Novel Agents with Isothiazolidine Dioxide Skeleton
Compounds containing the isothiazolidine dioxide skeleton and an antioxidant moiety have shown potent inhibitory effects on cyclooxygenase-2, 5-lipoxygenase, and interleukin-1 production. These compounds have demonstrated effectiveness in animal arthritic models without ulcerogenic activities, positioning them as potential antiarthritic drug candidates (Inagaki et al., 2000).
Mécanisme D'action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with Cyclin-dependent kinase 2, potentially leading to its inhibition .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
Given its target, it is likely to result in cell cycle arrest, which could potentially lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-15(7-10-17)19(22)20-18-13-16(8-5-14(18)2)21-11-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBRGSHELVCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)
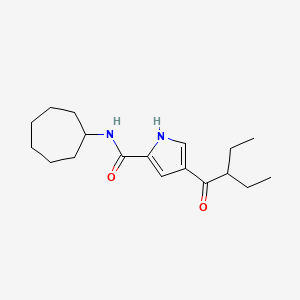
![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)
![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)
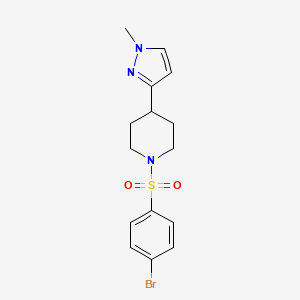
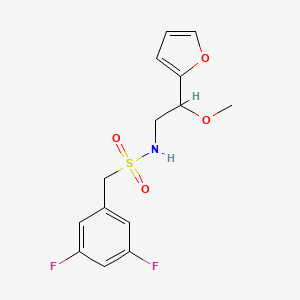
![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)
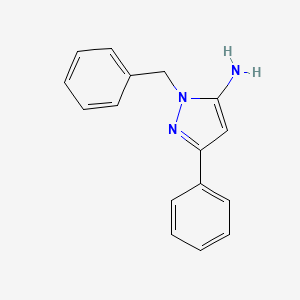

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)
